(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine
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Overview
Description
(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine is a heterocyclic compound that contains both a thiophene and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
The compound has shown potential in biological applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry .
Medicine
In medicine, this compound derivatives have been explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or optical activity. Its incorporation into polymers or other materials can enhance their performance in various applications .
Mechanism of Action
The mechanism of action of (E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-chlorothiophen-2-yl)-3-(4-(methylthio)phenyl)prop-2-en-1-one
- (E)-1-(5-chlorothiophen-2-yl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one
- (E)-1-(5-chlorothiophen-2-yl)-3-(2,3-dihydrobenzofuran-5-yl)prop-2-en-1-one
Uniqueness
(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine is unique due to its combination of a thiophene and pyridazine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7ClN4S |
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Molecular Weight |
226.69 g/mol |
IUPAC Name |
(E)-[3-(5-chlorothiophen-2-yl)-3H-pyridazin-6-ylidene]hydrazine |
InChI |
InChI=1S/C8H7ClN4S/c9-7-3-2-6(14-7)5-1-4-8(11-10)13-12-5/h1-5H,10H2/b11-8+ |
InChI Key |
PVPOFAYMTGZXEQ-DHZHZOJOSA-N |
Isomeric SMILES |
C1=C/C(=N\N)/N=NC1C2=CC=C(S2)Cl |
Canonical SMILES |
C1=CC(=NN)N=NC1C2=CC=C(S2)Cl |
Origin of Product |
United States |
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